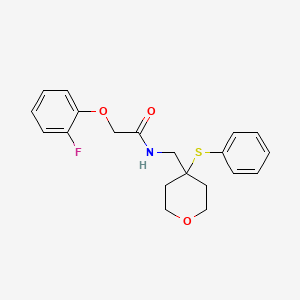
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and is commonly referred to as FPTA. The synthesis of FPTA is a complex process that involves several steps, and its mechanism of action is not fully understood.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide' involves the reaction of 2-fluorophenol with N-(4-bromobut-2-yn-1-yl)-N-methylacetamide to form 2-(2-fluorophenoxy)-N-methylacetamide. This intermediate is then reacted with 4-phenylthio-tetrahydro-2H-pyran in the presence of a base to form the final product.
Starting Materials
2-fluorophenol, N-(4-bromobut-2-yn-1-yl)-N-methylacetamide, 4-phenylthio-tetrahydro-2H-pyran, base
Reaction
Step 1: 2-fluorophenol is reacted with N-(4-bromobut-2-yn-1-yl)-N-methylacetamide in the presence of a base to form 2-(2-fluorophenoxy)-N-methylacetamide., Step 2: 2-(2-fluorophenoxy)-N-methylacetamide is then reacted with 4-phenylthio-tetrahydro-2H-pyran in the presence of a base to form the final product.
作用機序
The exact mechanism of action of FPTA is not fully understood. However, it has been suggested that FPTA exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. FPTA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. FPTA has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, FPTA has been shown to inhibit the HCV NS5B polymerase, which is essential for the replication of hepatitis C virus.
生化学的および生理学的効果
FPTA has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. FPTA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, FPTA has been shown to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
実験室実験の利点と制限
One of the advantages of FPTA is its potential therapeutic applications. FPTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, there are also limitations to using FPTA in lab experiments. One limitation is its complex synthesis process, which may make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of FPTA is not fully understood, which may make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of FPTA. One direction is to further investigate its mechanism of action. Understanding how FPTA exerts its anti-inflammatory, anti-cancer, and anti-viral effects could lead to the development of more effective drugs. Another direction is to explore the potential of FPTA in combination therapy. FPTA has been shown to enhance the effects of other drugs, making it a promising candidate for combination therapy. Additionally, further studies are needed to evaluate the safety and efficacy of FPTA in animal models and humans.
科学的研究の応用
FPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FPTA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. FPTA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, FPTA has been shown to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)26-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZDPZTRDHRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

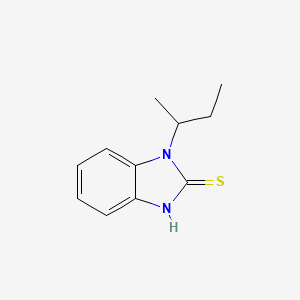
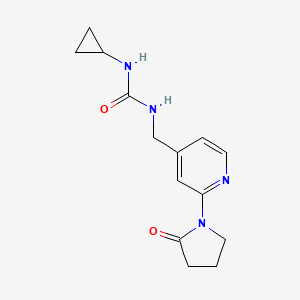
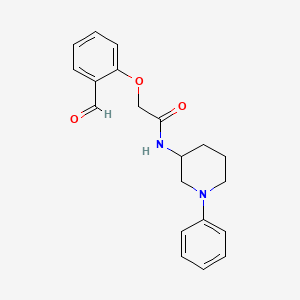
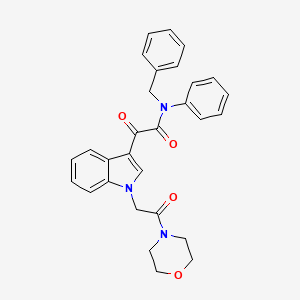
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2907142.png)
![2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide](/img/structure/B2907143.png)
![1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride](/img/structure/B2907146.png)
![tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate](/img/structure/B2907147.png)
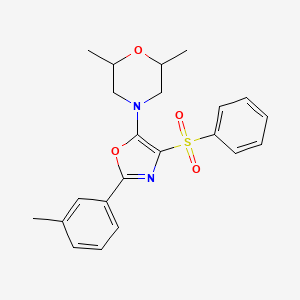

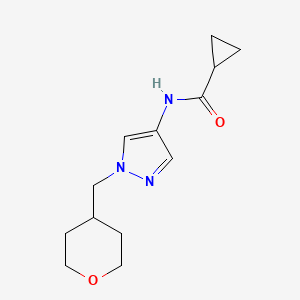
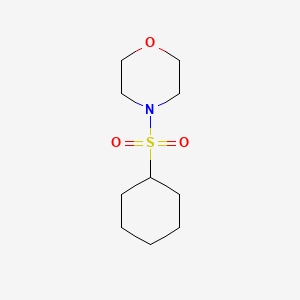
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone](/img/structure/B2907153.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907154.png)